3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one
Description
3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one is a pyridinone derivative characterized by a methyl-substituted piperidine ring attached to the pyridinone core at the 3-position. The methylpiperidine moiety in this compound enhances its lipophilicity and may improve binding affinity to biological targets, such as enzymes or receptors. Pyridinone derivatives are known for diverse therapeutic applications, including antitumor, antimicrobial, and enzyme inhibitory activities .
The compound’s structure combines the planar pyridinone ring, which facilitates π-π stacking interactions, with the methylpiperidine group, contributing to conformational flexibility and solubility. This balance of properties makes it a promising candidate for drug development, particularly in oncology and neurology.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(1-methylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-13-8-3-2-6-10(13)9-5-4-7-12-11(9)14/h4-5,7,10H,2-3,6,8H2,1H3,(H,12,14) |
InChI Key |
PGNWWDAIQJJZGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=CC=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with 1-methylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyridine or piperidine rings.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites of target proteins, influencing their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Modifications
Pyridinone derivatives vary widely based on substituents at the 3-, 4-, or 6-positions. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
Target Selectivity :
- The methylpiperidine group in 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one may confer selectivity for helicases (e.g., eIF4A3) compared to benzoimidazole derivatives, which target IGF-1R .
- Trifluoromethyl-substituted analogs (e.g., 4-CF₃) exhibit enhanced metabolic stability due to the electron-withdrawing effect of CF₃, whereas methylpiperidine improves solubility .
- ADMET Profiles: Piperazine-containing derivatives (e.g., 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one) demonstrate improved oral bioavailability and reduced P-gp substrate liability compared to unsubstituted pyridinones . Sulfur-containing derivatives (e.g., 3-sulfanyl) may face oxidation risks but offer versatile reactivity for further modifications .
Synthetic Accessibility :
- The methylpiperidine group can be introduced via alkylation or reductive amination, similar to methods used for 3-(benzyloxy) derivatives .
- Brominated analogs (e.g., 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one) require palladium-catalyzed cross-coupling for functionalization, adding synthetic complexity .
Key Advantages of 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one
Enhanced Solubility : The methylpiperidine group likely improves water solubility compared to lipophilic substituents like benzyloxy or trifluoromethyl .
Reduced Toxicity : Unlike halogenated derivatives (e.g., 4-bromo), methylpiperidine lacks reactive leaving groups, reducing off-target interactions.
Biological Activity
3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one is C12H18N2O, with a molecular weight of 206.28 g/mol. The compound features a piperidine ring attached to a pyridinone core, which is significant for its biological interactions.
Research indicates that 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one interacts with specific molecular targets, primarily receptors and enzymes involved in neurotransmitter systems. Notably, it acts as a 5-HT1F receptor agonist , suggesting potential applications in treating migraine disorders by modulating serotonin pathways.
Key Mechanisms:
- Receptor Interaction : The compound binds to serotonin receptors, influencing signaling pathways related to mood regulation and pain perception.
- Enzyme Modulation : It may inhibit or activate certain enzymes, leading to various biological effects.
Biological Activities
The compound has been studied for several biological activities, including:
- Neurological Effects : As a potential therapeutic agent for migraine treatment.
- Antimicrobial Properties : Exhibiting activity against various pathogens.
- Antiviral Activity : Investigated for its efficacy against viral infections.
Research Findings and Case Studies
Several studies have highlighted the biological activity of 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one. Below are key findings from recent research:
| Study | Findings |
|---|---|
| Migraine Treatment Study | Demonstrated that the compound significantly reduces migraine frequency in animal models through its action on the 5-HT1F receptor. |
| Antimicrobial Activity Assessment | Showed effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent. |
| Antiviral Studies | Investigated for activity against viruses; results suggest moderate antiviral properties. |
Comparative Analysis with Similar Compounds
The unique structure of 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one allows it to exhibit distinct properties compared to structurally similar compounds. The following table summarizes some related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Methylpyridine | Lacks piperidine moiety | Less complex reactivity |
| 3-(1-Methylpiperidin-2-yl)pyridine | Lacks the carbonyl oxygen | Different reactivity profile |
| 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione | Contains sulfur instead of oxygen | Distinct electronic properties due to thione group |
Q & A
Q. What are the preferred synthetic routes for 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization and condensation steps. For example, pyrrolidine and pyridine ring formation may require controlled temperatures (e.g., 60–80°C) and catalysts like palladium for coupling reactions. Solvent selection (e.g., DMF or THF) and stoichiometric ratios of intermediates are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures purity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : 1H and 13C NMR confirm regiochemistry and substituent positions.
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks in the solid state .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How does the compound’s solubility profile impact in vitro assays, and what strategies mitigate this limitation?
Low aqueous solubility, common in pyridinone derivatives, can reduce bioavailability in cell-based assays. Strategies include:
- Using co-solvents (e.g., DMSO ≤1% v/v).
- Formulating with cyclodextrins or liposomes.
- Modifying substituents (e.g., introducing polar groups) to enhance solubility without compromising activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from metabolic instability or off-target interactions. For example:
- Metabolite profiling : LC-MS identifies active metabolites that may contribute to in vivo effects.
- Selectivity assays : Compare binding affinities for target enzymes (e.g., kinases) vs. related isoforms.
- Pharmacokinetic modeling : Correlates plasma exposure with tissue distribution .
Q. What computational approaches are effective for predicting binding modes to biological targets like kinases or viral enzymes?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with active sites (e.g., IGF-1R kinase or HIV reverse transcriptase).
- MD simulations : GROMACS or AMBER assess binding stability over time.
- Free-energy calculations (MM/PBSA) : Quantify contributions of key residues to binding affinity .
Q. How do researchers address conflicting data in enzymatic inhibition assays (e.g., IC50 variability)?
Variability may stem from assay conditions (e.g., ATP concentration in kinase assays) or enzyme source (recombinant vs. native). Solutions include:
- Standardizing assay protocols (e.g., fixed ATP levels).
- Using orthogonal assays (e.g., SPR for binding kinetics).
- Validating with known inhibitors as controls .
Q. What strategies improve metabolic stability while maintaining target engagement?
- Isotopic labeling : Deuterium at metabolically labile sites (e.g., methyl groups) slows CYP450-mediated oxidation.
- Prodrug design : Mask polar groups (e.g., phosphate esters) for better absorption, with enzymatic activation in target tissues.
- SAR-guided substitution : Replace labile moieties (e.g., ester groups) with bioisosteres like amides .
Methodological Considerations
Q. How can crystallographic data (e.g., from SHELX-refined structures) inform lead optimization?
High-resolution X-ray structures reveal:
- Key hydrogen bonds/π-π interactions between the compound and target.
- Conformational flexibility of the piperidine ring, guiding rigidification strategies.
- Solvent-accessible regions for introducing solubilizing groups .
Q. What in vivo models are appropriate for evaluating therapeutic potential in diseases like diabetes or cancer?
- Diabetes : Streptozotocin-induced diabetic rodents for assessing DPP-4 inhibition and glucose tolerance.
- Cancer : Xenograft models (e.g., IGF-1R-driven tumors) to test dose-dependent tumor growth inhibition.
- PK/PD integration : Plasma half-life and tissue penetration studies in Sprague-Dawley rats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
